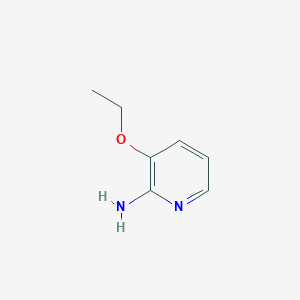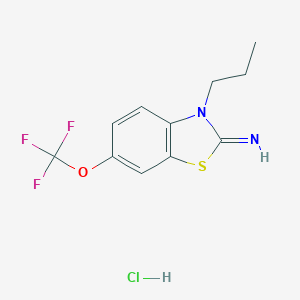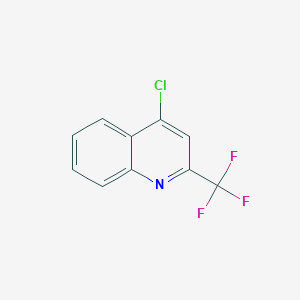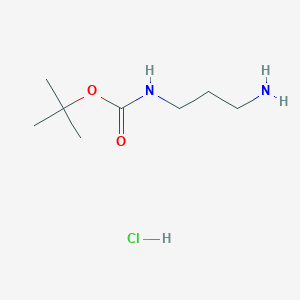
tert-Butyl (3-aminopropyl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (3-aminopropyl)carbamate hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light-yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (3-aminopropyl)carbamate hydrochloride” is C8H18N2O2.ClH . The InChI code is 1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H . The molecular weight is 210.7 .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl (3-aminopropyl)carbamate hydrochloride” are not available, it’s known that N-Boc-1,3-propanediamine, a similar compound, is involved in the synthesis of spermine analogs and Suzuki reactions .Physical And Chemical Properties Analysis
“tert-Butyl (3-aminopropyl)carbamate hydrochloride” is a white to light-yellow powder or crystals . It has a molecular weight of 210.7 . The compound is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Biochemical Reagent
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Preparation of Spermidine Analogues
N-Boc-1,3-diaminopropane is used in the preparation of spermidine analogues . Spermidine is a polyamine compound found in ribosomes and living tissues, and plays a pivotal role in cellular processes.
Preparation of Pharmacologically Active Compounds
This compound is also used in the preparation of pharmacologically active compounds . These compounds have active properties that can interact with the body’s biology, which makes them useful in the development of medications and therapies.
Suzuki Reaction
The Suzuki reaction is a type of organic reaction, specifically a coupling reaction, where the coupling partners are a boronic acid and an organohalide catalyzed by a palladium(0) complex. N-Boc-1,3-diaminopropane is used in this reaction .
Preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester
N-Boc-1,3-diaminopropane is used in the preparation of [3-(3-cyano-propylamino)-propyl]-carbamic acid tert-butyl ester . This compound could have potential applications in various fields of chemistry.
Proteomics Research
This compound is a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do), and P351 (Rinse cautiously with water for several minutes) .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a biochemical reagent in life science related research .
Mode of Action
It’s known that this compound can be used as a biological material or organic compound in various biochemical reactions .
Biochemical Pathways
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds .
Pharmacokinetics
It’s known that this compound is a white to light-yellow powder or crystals , suggesting that its physical form could potentially influence its bioavailability.
Result of Action
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds , suggesting that it may have a role in the synthesis of these compounds.
Action Environment
It’s known that this compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOJNUZYOFBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621153 |
Source


|
| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127346-48-9 |
Source


|
| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
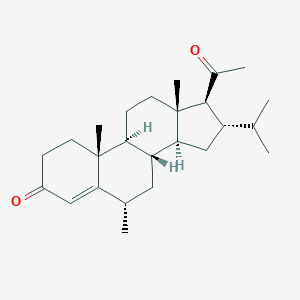

![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)

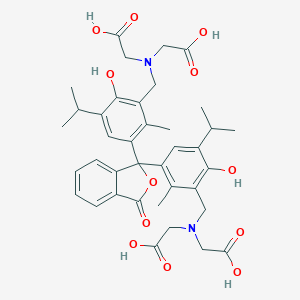

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
